Tiamenidine

Description

See also: Tiamenidine Hydrochloride (active moiety of).

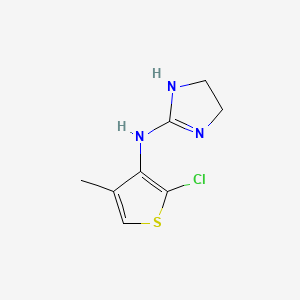

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8/h4H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWILQHZFWRYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC2=NCCN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51274-83-0 (mono-hydrochloride) | |

| Record name | Tiamenidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80185349 | |

| Record name | Tiamenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31428-61-2 | |

| Record name | Tiamenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31428-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamenidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAMENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195V08O55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiamenidine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamenidine is a centrally-acting antihypertensive agent belonging to the imidazoline class of compounds. Its primary mechanism of action involves the modulation of adrenergic and imidazoline receptors, leading to a reduction in sympathetic outflow from the central nervous system. This guide provides an in-depth technical overview of the molecular mechanisms underlying the pharmacological effects of tiamenidine, including its receptor binding profile, signal transduction pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

Tiamenidine's therapeutic effects are primarily attributed to its activity as a potent agonist at α2-adrenergic receptors and its likely interaction with imidazoline receptors.

Adrenergic Receptor Activity

Tiamenidine demonstrates a strong affinity and agonist activity at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on presynaptic nerve terminals and in the brainstem. Activation of these receptors in the rostral ventrolateral medulla (RVLM) of the brainstem inhibits the release of norepinephrine, leading to a decrease in sympathetic tone, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure.[1]

To a much lesser extent, tiamenidine also acts as an agonist at α1-adrenergic receptors.[1] The significant difference in potency between its α2 and α1 agonist activities is a key feature of its pharmacological profile.

Imidazoline Receptor Activity

As an imidazoline derivative, tiamenidine is structurally similar to other compounds known to interact with imidazoline receptors (I-receptors). These receptors are classified into at least three subtypes: I1, I2, and I3.[2] The antihypertensive effects of many imidazoline compounds are thought to be mediated, at least in part, through agonism at I1-imidazoline receptors, which are also located in the RVLM.[3] While direct and quantitative binding data for tiamenidine at specific imidazoline receptor subtypes is not extensively available in the public literature, its structural similarity to clonidine and tizanidine, both of which exhibit affinity for imidazoline receptors, strongly suggests a similar interaction.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinity of tiamenidine to adrenergic receptors.

| Receptor Subtype | Parameter | Value | Reference |

| α2-Adrenergic Receptor | IC50 | 9.1 nM | |

| α1-Adrenergic Receptor | IC50 | 4.85 µM |

Signal Transduction Pathways

The activation of α2-adrenergic receptors and likely I1-imidazoline receptors by tiamenidine initiates a cascade of intracellular signaling events.

α2-Adrenergic Receptor Signaling

The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi/o). The signaling pathway is as follows:

-

Receptor Binding: Tiamenidine binds to and activates the α2-adrenergic receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi).

-

G-Protein Dissociation: The G-protein dissociates into its Gαi-GTP and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit inhibits the activity of the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately resulting in the inhibition of norepinephrine release from presynaptic neurons.

Putative Imidazoline I1 Receptor Signaling

The precise signaling pathway for the I1-imidazoline receptor is still under investigation, but it is believed to be distinct from the α2-adrenergic pathway and may involve phospholipase C and the generation of second messengers like diacylglycerol (DAG).

Experimental Protocols

The following sections describe generalized experimental protocols that are commonly used to characterize the mechanism of action of compounds like tiamenidine.

Radioligand Binding Assay for Receptor Affinity (IC50/Ki Determination)

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues known to express the receptor of interest (e.g., α2-adrenergic receptors).

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine for α2-adrenergic receptors) and varying concentrations of the unlabeled test compound (tiamenidine).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

-

Stimulation: The cells are treated with varying concentrations of the agonist (tiamenidine). For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to produce a measurable decrease in cAMP.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A similar competitive immunoassay format with a colorimetric or chemiluminescent readout.

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration to determine the EC50 (half-maximal effective concentration) or IC50 (for inhibition of stimulated cAMP production).

Functional Assay: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay directly measures the activation of G-proteins by a receptor agonist.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor and G-proteins are prepared.

-

Incubation: The membranes are incubated with varying concentrations of the agonist (tiamenidine) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

G-Protein Binding: Agonist-induced activation of the receptor promotes the binding of [³⁵S]GTPγS to the Gα subunit.

-

Separation and Quantification: The membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration, and the radioactivity is quantified.

-

Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 for G-protein activation.

Conclusion

Tiamenidine's primary mechanism of action as a potent α2-adrenergic receptor agonist is well-established and supported by quantitative binding data. This agonism leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP, resulting in decreased sympathetic outflow and a lowering of blood pressure. As an imidazoline derivative, it is highly probable that tiamenidine also interacts with imidazoline receptors, particularly the I1 subtype, which may contribute to its antihypertensive effects through a distinct signaling pathway. Further research is warranted to fully elucidate the specific binding affinities and functional consequences of tiamenidine's interaction with the various imidazoline receptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation of tiamenidine and other related compounds in the field of cardiovascular drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tiamenidine as an Alpha-2 Adrenergic Agonist

This technical guide provides a comprehensive overview of tiamenidine, a centrally-acting alpha-2 (α2) adrenergic receptor agonist. It covers its chemical properties, mechanism of action, receptor binding affinity, and the canonical signaling pathways it modulates. Detailed experimental protocols for characterizing compounds like tiamenidine are also provided for research and development purposes.

Introduction

Tiamenidine is an imidazoline-based compound that exhibits potent agonistic activity at α2-adrenergic receptors.[1] Developed for the management of essential hypertension, it was marketed under brand names such as Sundralen and Symcorad.[1][2] Its pharmacological profile is similar to that of clonidine, another well-known α2-agonist.[1] Tiamenidine functions primarily by stimulating central α2-adrenergic receptors, which leads to a reduction in sympathetic outflow from the central nervous system (CNS).[3] This action results in decreased heart rate, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure.

Chemical and Physical Properties

Tiamenidine is chemically identified as N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine. It is an organochlorine compound and was typically marketed as a hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | |

| Molecular Formula | C₈H₁₀ClN₃S | |

| Molar Mass | 215.70 g·mol⁻¹ | |

| CAS Number | 31428-61-2 | |

| Synonyms | Hoe 440, Thiamenidine, Sundralen | |

| Elimination Half-life | 2.3–5 hours |

Mechanism of Action

Tiamenidine exerts its therapeutic effects through selective agonism of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gαi.

The primary mechanism involves:

-

Presynaptic Inhibition : Activation of presynaptic α2-autoreceptors on noradrenergic neurons inhibits the release of norepinephrine (NE) in a negative feedback loop. This reduces sympathetic tone.

-

Central Nervous System Effects : In the brainstem, stimulation of postsynaptic α2-receptors in cardiovascular control centers, such as the nucleus of the solitary tract, diminishes sympathetic outflow to the periphery.

-

Downstream Signaling : Upon agonist binding, the Gαi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to the physiological response.

Receptor Binding and Selectivity

Tiamenidine demonstrates significant selectivity for the α2-adrenergic receptor over the α1-adrenergic receptor. This selectivity is crucial for its mechanism of action and contributes to its specific therapeutic effects. The inhibitory constant (IC50) values highlight this preference.

| Receptor Target | IC50 Value |

| α2-Adrenergic Receptor | 9.1 nM |

| α1-Adrenergic Receptor | 4.85 μM (4850 nM) |

| Source: Wikipedia |

The data indicates that tiamenidine is over 500-fold more potent at α2 receptors compared to α1 receptors, underscoring its classification as a selective α2-agonist.

Signaling Pathway

The activation of α2-adrenergic receptors by tiamenidine initiates a well-defined intracellular signaling cascade mediated by the Gαi subunit. This pathway is central to its pharmacological effects.

References

An In-Depth Technical Guide to Tiamenidine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiamenidine, a potent α2-adrenergic receptor agonist, has historically been utilized for its antihypertensive properties. Its mechanism of action, centered on the modulation of adrenergic signaling pathways, presents a compelling scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of tiamenidine, its known structural analogs, and derivatives. It delves into the synthesis methodologies, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds. Detailed experimental protocols for key assays are provided, and critical signaling pathways are visualized to facilitate a deeper understanding of their molecular interactions. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of tiamenidine-based compounds for various therapeutic applications.

Introduction

Tiamenidine, chemically known as N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine, is an imidazoline derivative that shares pharmacological properties with clonidine. It acts as a centrally-acting α2-adrenergic receptor agonist, thereby reducing sympathetic outflow from the central nervous system and leading to a decrease in blood pressure. While effective as an antihypertensive agent, the development of structural analogs and derivatives of tiamenidine is a promising avenue for discovering compounds with improved selectivity, enhanced therapeutic profiles, and novel clinical applications. This guide will explore the chemical space around the tiamenidine core, providing insights into the structural modifications that influence its biological activity.

Core Structure and Physicochemical Properties of Tiamenidine

Tiamenidine is characterized by a central 2-aminoimidazoline ring linked to a substituted thiophene moiety.

| Property | Value |

| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine |

| Molecular Formula | C₈H₁₀ClN₃S |

| Molecular Weight | 215.70 g/mol |

| CAS Number | 31428-61-2 |

Synthesis of Tiamenidine and its Analogs

The synthesis of tiamenidine and its derivatives generally involves the construction of the 2-aminoimidazoline ring and its linkage to a substituted aryl or heteroaryl group, in this case, a thiophene ring.

General Synthesis of Tiamenidine

A common synthetic route to tiamenidine involves the reaction of a substituted thiophene precursor with a reagent that provides the 2-aminoimidazoline moiety. A plausible synthetic scheme is outlined below.

Caption: General synthetic scheme for tiamenidine.

Synthesis of Structural Analogs

The synthesis of structural analogs can be achieved by modifying either the thiophene ring or the 2-aminoimidazoline moiety.

-

Modification of the Thiophene Ring: Analogs can be prepared by using different substituted aminothiophenes as starting materials. Variations can include altering the position and nature of the substituents (e.g., alkyl, halogen, alkoxy groups).

-

Modification of the Imidazoline Ring: Derivatives with substitutions on the imidazoline ring can be synthesized by using substituted ethylenediamines in the cyclization step.

-

Bioisosteric Replacement: The thiophene ring can be replaced with other aromatic or heteroaromatic systems to explore the impact on pharmacological activity.

Signaling Pathways of Tiamenidine and its Analogs

Tiamenidine and its analogs exert their effects primarily through the α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

α2-Adrenergic Receptor Signaling

Activation of α2-adrenergic receptors by agonists like tiamenidine initiates a signaling cascade that is predominantly mediated by the Gi/o family of G-proteins.

Caption: Canonical α2-adrenergic receptor signaling pathway.

The primary downstream effect of Gi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately resulting in the physiological effects of tiamenidine, such as reduced norepinephrine release from presynaptic nerve terminals.

Structure-Activity Relationships (SAR)

While specific SAR studies on a wide range of tiamenidine analogs are not extensively reported in publicly available literature, general principles can be inferred from related α2-adrenergic agonists like clonidine.

-

The Aromatic/Heteroaromatic Ring: The nature and substitution pattern of the ring system attached to the 2-aminoimidazoline are critical for receptor affinity and selectivity. Electron-withdrawing groups and specific substitution patterns can influence potency.

-

The 2-Aminoimidazoline Moiety: This group is essential for the agonistic activity at the α2-adrenergic receptor. Modifications to this ring can significantly alter the pharmacological profile.

-

The Bridging Group: The direct linkage between the thiophene and the amino group of the imidazoline is a key structural feature. Introducing linkers or altering the geometry of this connection would likely have a profound impact on activity.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is used to determine the binding affinity of tiamenidine analogs to α2-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for α2-adrenergic receptors.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor.

-

Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (specific activity ~70-90 Ci/mmol).

-

Non-specific binding control: Phentolamine (10 µM).

-

Test compounds (tiamenidine analogs) at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add in triplicate:

-

Total binding: 25 µL of radioligand, 25 µL of binding buffer, and 50 µL of cell membranes.

-

Non-specific binding: 25 µL of radioligand, 25 µL of phentolamine, and 50 µL of cell membranes.

-

Competitive binding: 25 µL of radioligand, 25 µL of test compound dilution, and 50 µL of cell membranes.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the equilibrium dissociation constant of the radioligand.

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement

This protocol measures the functional activity of tiamenidine analogs by quantifying their effect on cAMP production.

Objective: To determine the potency (EC₅₀) and efficacy of test compounds in inhibiting adenylyl cyclase activity.

Materials:

-

A suitable cell line (e.g., HEK293 or CHO) stably expressing the human α2A-adrenergic receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compounds (tiamenidine analogs) at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell lysis buffer.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the test compounds to the wells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin in the presence of the test compounds.

-

Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

Data Analysis: Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Calculate the EC₅₀ value from this curve.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a method to assess the antihypertensive effects of tiamenidine analogs in a relevant animal model.

Objective: To evaluate the in vivo efficacy of test compounds in reducing blood pressure.

Animals:

-

Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.

Procedure:

-

Acclimatize the SHRs for at least one week before the experiment.

-

Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

-

Group the animals and administer the test compounds or vehicle (e.g., saline) orally or intraperitoneally.

-

Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

Data Analysis: Calculate the change in SBP and HR from baseline for each group at each time point. Compare the effects of the test compounds to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Caption: Workflow for in vivo antihypertensive studies.

Conclusion and Future Directions

Tiamenidine and its analogs represent a valuable class of compounds for modulating α2-adrenergic receptor activity. While the existing data on specific tiamenidine derivatives is limited in the public domain, the foundational knowledge of its synthesis, mechanism of action, and the provided experimental protocols offer a solid starting point for further research. Future efforts should focus on the systematic synthesis and pharmacological profiling of a diverse library of tiamenidine analogs to establish a comprehensive structure-activity relationship. Such studies will be instrumental in the development of novel α2-adrenergic receptor modulators with improved therapeutic properties for the treatment of hypertension and potentially other disorders.

In Vitro Characterization of Tiamenidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamenidine is a centrally-acting antihypertensive agent belonging to the imidazoline class of compounds. Its primary mechanism of action involves agonism at α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of Tiamenidine, including its receptor binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Receptor Binding Affinity

Tiamenidine exhibits a high affinity for α2-adrenergic receptors and also interacts with α1-adrenergic and imidazoline receptors. The binding affinities are typically determined through radioligand binding assays.

Table 1: Receptor Binding Affinities of Tiamenidine and Clonidine

| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) |

| Tiamenidine | α2-Adrenergic | [3H]-Clonidine | Not Specified | - | 9.1[1] |

| Tiamenidine | α1-Adrenergic | Not Specified | Not Specified | - | 4850[1] |

| Clonidine | α2-Adrenergic | [3H]-Rauwolscine | Pig Vascular Endothelium Membranes | 2.17 | - |

| Clonidine | Imidazoline I1 | [3H]-Clonidine | Canine Prostate | 4 | - |

Experimental Protocol: Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as Tiamenidine, for α2-adrenergic receptors.

1. Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.

-

Radioligand: [3H]-Rauwolscine or [3H]-Clonidine (a selective α2-adrenergic antagonist or agonist, respectively).

-

Non-specific Ligand: Phentolamine (10 µM) or another suitable α-adrenergic antagonist.

-

Test Compound: Tiamenidine or other compounds of interest.

-

Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Scintillation Fluid.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 25 µL Binding Buffer, 25 µL Radioligand (at a concentration near its Kd), 50 µL Cell Membranes (5-20 µg protein).

-

Non-specific Binding (NSB): 25 µL Non-specific Ligand, 25 µL Radioligand, 50 µL Cell Membranes.

-

Competition Binding: 25 µL Test Compound (at various concentrations), 25 µL Radioligand, 50 µL Cell Membranes.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.[1]

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Workflow of a competitive radioligand binding assay.

Functional Activity

The functional activity of Tiamenidine as an α2-adrenergic receptor agonist is primarily assessed by its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and by its ability to stimulate the binding of GTPγS to G proteins.

Table 2: Functional Activity of Clonidine (a close analog of Tiamenidine)

| Compound | Assay | Cell Line | EC50 (nM) |

| Clonidine | [35S]GTPγS Binding | CHO cells expressing human α2A-adrenergic receptor | 28 |

| Clonidine | [35S]GTPγS Binding | CHOK1 cells expressing human α2A-adrenergic receptor | 30 |

| Clonidine | [35S]GTPγS Binding | CHOK1 cells expressing human α2A-adrenergic receptor | 35.3 |

Note: Specific functional data for Tiamenidine from cAMP or GTPγS assays were not available in the searched literature. The data for clonidine, a structurally and functionally similar α2-adrenergic agonist, is provided as a reference.

Experimental Protocol: cAMP Functional Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity by an α2-adrenergic agonist like Tiamenidine in whole cells.

1. Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the α2-adrenergic receptor (e.g., HEK293, CHO).

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: Tiamenidine or other agonists.

-

Antagonist (for validation): Yohimbine or another selective α2-adrenergic antagonist.

2. Procedure:

-

Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.

-

Compound Preparation: Prepare serial dilutions of the test compound and forskolin in stimulation buffer.

-

Assay:

-

Wash the cells with stimulation buffer.

-

For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes.

-

Add the test compound at various concentrations to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control and incubate for another 15-30 minutes.

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

3. Data Analysis:

-

Generate a standard curve for cAMP if required by the kit.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Experimental Protocol: [35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to α2-adrenergic receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

1. Materials:

-

Cell Membranes: Membranes from cells expressing the α2-adrenergic receptor.

-

[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Test Compound: Tiamenidine or other agonists.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration System and Scintillation Counter.

2. Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg), GDP (e.g., 10 µM), and serial dilutions of the test compound. Pre-incubate for 15-20 minutes on ice.[1]

-

Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[1]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

3. Data Analysis:

-

Define basal binding (no agonist) and stimulated binding (agonist alone).

-

Calculate the percentage of stimulation of [35S]GTPγS binding for each concentration of the test compound.

-

Plot the percent stimulation against the log concentration of the test compound and determine the EC50 and Emax values using non-linear regression.

Workflow for [35S]GTPγS Binding Assay

Workflow of a [³⁵S]GTPγS binding assay.

Signaling Pathways

α2-Adrenergic Receptor Signaling

Activation of α2-adrenergic receptors by agonists like Tiamenidine initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.

α2-Adrenergic receptor signaling pathway.

I1-Imidazoline Receptor Signaling

The signaling pathway for I1-imidazoline receptors is distinct from that of α2-adrenergic receptors and is not coupled to the inhibition of adenylyl cyclase. Evidence suggests that it may involve the activation of phospholipase A2 (PLA2) and the subsequent release of arachidonic acid and production of prostaglandins.

Putative I1-imidazoline receptor signaling pathway.

Conclusion

Tiamenidine is a potent α2-adrenergic receptor agonist with additional activity at α1-adrenergic and imidazoline receptors. Its in vitro characterization relies on a combination of radioligand binding assays to determine receptor affinity and functional assays, such as cAMP and GTPγS binding assays, to elucidate its agonist activity and signaling mechanisms. The protocols and data presented in this guide provide a framework for the comprehensive in vitro evaluation of Tiamenidine and related compounds. Further research is warranted to fully characterize its functional selectivity and the intricacies of its signaling at different receptor subtypes.

References

Tiamenidine's Effects on the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiamenidine is a centrally-acting antihypertensive agent that primarily exerts its effects through modulation of the sympathetic nervous system. As an imidazoline compound, its pharmacological profile is largely defined by its activity as a potent α2-adrenergic receptor agonist, with additional affinity for imidazoline I1 receptors. This dual receptor interaction in the brainstem, particularly within the rostral ventrolateral medulla (RVLM), leads to a reduction in sympathetic outflow to the periphery. The sympathoinhibitory action of tiamenidine results in decreased heart rate, cardiac output, and peripheral vascular resistance, culminating in a significant antihypertensive effect. This technical guide provides a comprehensive overview of the mechanism of action, receptor binding profile, and physiological effects of tiamenidine on the sympathetic nervous system, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Mechanism of Action

Tiamenidine's primary mechanism of action is the reduction of central sympathetic outflow.[1][2] This is achieved through its agonist activity at two key receptor types in the central nervous system:

-

α2-Adrenergic Receptors: Tiamenidine is a potent agonist at α2-adrenergic receptors.[3] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3] In the brainstem, particularly in the nucleus tractus solitarii (NTS) and the rostral ventrolateral medulla (RVLM), activation of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons inhibits the release of norepinephrine.[4] This reduction in norepinephrine release dampens the excitatory signals to the sympathetic nervous system, leading to a decrease in sympathetic tone.

-

Imidazoline I1 Receptors: Tiamenidine also binds to I1-imidazoline receptors, which are non-adrenergic binding sites also located in the RVLM. Activation of these receptors is also implicated in the inhibition of the sympathetic nervous system, contributing to the overall blood pressure-lowering effect. The signaling pathway for I1 receptors is distinct from that of α2-adrenergic receptors and is thought to involve pathways similar to neurocytokine receptors.

The combined agonistic action at both α2-adrenergic and I1-imidazoline receptors results in a significant and effective reduction in sympathetic outflow from the central nervous system.

Receptor Binding Profile

The affinity of tiamenidine for adrenergic and imidazoline receptors has been characterized through radioligand binding assays. The following table summarizes the available quantitative data on tiamenidine's receptor binding profile, with comparative data for the structurally similar and well-characterized drug, clonidine.

| Compound | Receptor | Parameter | Value | Species/Tissue | Reference |

| Tiamenidine | α1-Adrenergic | IC50 | 4.85 µM | - | |

| α2-Adrenergic | IC50 | 9.1 nM | - | ||

| Clonidine | α2-Adrenergic | - | Equal affinity to imidazoline receptors | Rat Kidney Membranes | |

| Imidazoline | - | Equal affinity to α2-adrenergic receptors | Rat Kidney Membranes |

Physiological Effects on the Sympathetic Nervous System

The central sympathoinhibitory action of tiamenidine manifests in a range of measurable physiological effects.

Cardiovascular Effects

By reducing sympathetic tone to the heart and peripheral vasculature, tiamenidine produces the following cardiovascular effects:

-

Reduction in Blood Pressure: Tiamenidine significantly lowers both systolic and diastolic blood pressure.

-

Reduction in Heart Rate: A decrease in sympathetic stimulation to the sinoatrial node results in a reduced heart rate.

-

Reduction in Cardiac Output: The combination of a lower heart rate and reduced myocardial contractility leads to a decrease in cardiac output.

The following table summarizes the observed effects of tiamenidine on key cardiovascular parameters.

| Parameter | Effect | Species | Observations | Reference |

| Blood Pressure | Decrease | Hypertensive Patients | Systolic and diastolic pressure fell on average between 12% and 15% during treatment. | |

| Heart Rate | Decrease | Hypertensive Patients | Reduced during treatment. |

Neurochemical Effects

The reduction in sympathetic nerve activity is reflected in changes in the levels of circulating catecholamines and other neurochemicals.

-

Plasma Catecholamines: Tiamenidine treatment leads to a reduction in plasma levels of norepinephrine and epinephrine.

-

Plasma Renin Activity: By decreasing renal sympathetic nerve activity, tiamenidine reduces the release of renin from the kidneys, leading to lower plasma renin activity.

The following table presents the neurochemical effects of tiamenidine.

| Parameter | Effect | Species | Observations | Reference |

| Plasma Norepinephrine (Noradrenaline) | Decrease | Hypertensive Patients | Reduced during treatment. | |

| Plasma Epinephrine (Adrenaline) | Decrease | Hypertensive Patients | Reduced during treatment. | |

| Plasma Renin Activity | Decrease | Hypertensive Patients | Reduced during treatment. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of tiamenidine on the sympathetic nervous system.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of tiamenidine for α2-adrenergic and imidazoline receptors.

Methodology:

-

Membrane Preparation:

-

Tissues expressing the target receptors (e.g., rat cerebral cortex for α2-adrenergic receptors, or kidney membranes for imidazoline receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a final volume of 250 µL:

-

Membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

A fixed concentration of a specific radioligand (e.g., [3H]-clonidine for α2-adrenergic and I1-imidazoline receptors, or [3H]-idazoxan for I2-imidazoline receptors).

-

Increasing concentrations of unlabeled tiamenidine or a reference compound (e.g., clonidine).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., phentolamine for α-adrenergic receptors).

-

The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of tiamenidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Measurement of Sympathetic Nerve Activity

Objective: To directly measure the effect of tiamenidine on sympathetic nerve activity in an animal model.

Methodology:

-

Animal Preparation:

-

Rats are anesthetized (e.g., with urethane or a combination of α-chloralose and urethane).

-

A tracheal cannula is inserted for artificial ventilation if necessary.

-

A femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.

-

Body temperature is maintained at 37°C with a heating pad.

-

-

Nerve Isolation and Electrode Placement:

-

A retroperitoneal incision is made to expose the renal or lumbar sympathetic nerve.

-

A nerve bundle is carefully dissected from the surrounding connective tissue.

-

The nerve is placed on a pair of bipolar silver wire electrodes.

-

The nerve and electrodes are covered with a silicone-based gel to prevent drying and for electrical insulation.

-

-

Recording of Sympathetic Nerve Activity (SNA):

-

The electrical signals from the electrodes are amplified (e.g., 10,000-50,000 times) and filtered (e.g., band-pass filter of 100-1000 Hz).

-

The raw nerve activity is rectified and integrated to quantify the total nerve activity.

-

Basal SNA, blood pressure, and heart rate are recorded for a stabilization period (e.g., 30 minutes).

-

-

Drug Administration and Data Acquisition:

-

Tiamenidine is administered intravenously at various doses.

-

SNA, blood pressure, and heart rate are continuously recorded before, during, and after drug administration.

-

At the end of the experiment, the background noise is determined by administering a ganglionic blocker (e.g., hexamethonium) or by euthanizing the animal.

-

-

Data Analysis:

-

The integrated SNA is corrected by subtracting the background noise.

-

The change in SNA is expressed as a percentage of the baseline value.

-

Dose-response curves for the effect of tiamenidine on SNA, blood pressure, and heart rate are constructed.

-

Signaling Pathways

α2-Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors by tiamenidine in the brainstem initiates a signaling cascade that leads to the inhibition of norepinephrine release.

I1-Imidazoline Receptor Signaling Pathway

The signaling pathway for I1-imidazoline receptors is less well-defined than that of α2-adrenergic receptors but is known to be distinct and does not involve the typical Gαi-mediated inhibition of adenylyl cyclase.

Conclusion

Tiamenidine is a potent centrally-acting sympatholytic agent with a well-defined mechanism of action revolving around its agonist activity at α2-adrenergic and I1-imidazoline receptors. The consequent reduction in central sympathetic outflow translates into clinically significant antihypertensive effects. The detailed understanding of its receptor binding profile, physiological effects, and the underlying signaling pathways provides a solid foundation for its therapeutic application and for the development of future generations of centrally-acting antihypertensive drugs with improved selectivity and side-effect profiles. This technical guide serves as a comprehensive resource for researchers and drug development professionals engaged in the study of sympathetic nervous system modulation and cardiovascular pharmacology.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

Tiamenidine Hydrochloride: An In-depth Technical Guide on a Data-Scarce Compound

This guide will present the limited available information for tiamenidine hydrochloride. In lieu of extensive data for the target compound, and for illustrative purposes only, this document will provide a detailed overview of the solubility and stability of the closely related and structurally similar compound, tizanidine hydrochloride . This is intended to offer a comparative perspective and an example of the comprehensive data typically required for drug development.

Disclaimer: The following detailed data pertains to tizanidine hydrochloride , not tiamenidine hydrochloride. These are distinct chemical entities.

Core Concepts in Solubility and Stability for Drug Development

The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical properties that influence its bioavailability, formulation development, and shelf-life.

-

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution. It is a key determinant of a drug's absorption and is typically assessed in various aqueous and organic solvents, and across a range of pH values.

-

Stability refers to the capacity of a drug substance to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf-life. Stability testing involves subjecting the API to various stress conditions to understand its degradation pathways.

Tiamenidine Hydrochloride: Available Information

Tiamenidine hydrochloride is a centrally-acting alpha-2 adrenergic receptor agonist that has been used as an antihypertensive agent[2]. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | [3] |

| Synonyms | HOE 440, Sundralen, Symcor | [2][3] |

| Molecular Formula | C8H11Cl2N3S | |

| Molecular Weight | 252.16 g/mol | |

| Appearance | Solid powder | |

| Storage (Short-term) | 0 - 4 °C (days to weeks) | |

| Storage (Long-term) | -20 °C (months to years) | |

| Shelf Life | >2 years if stored properly |

While a shelf life of over two years is suggested under proper storage conditions, quantitative data from systematic stability studies, such as forced degradation, are not publicly available. The provided storage conditions suggest that the compound is sensitive to temperature.

Tizanidine Hydrochloride: A Case Study in Solubility and Stability

The following sections provide detailed information on the solubility and stability of tizanidine hydrochloride, a structurally related alpha-2 adrenergic receptor agonist.

Solubility of Tizanidine Hydrochloride

| Solvent | Solubility | Reference |

| Water | Slightly soluble | |

| Ethanol | Slightly soluble | |

| Ethanol (purged with inert gas) | ~0.2 mg/mL | |

| DMSO (purged with inert gas) | ~0.2 mg/mL |

Stability of Tizanidine Hydrochloride under Forced Degradation

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

| Stress Condition | Extent of Degradation (%) | Reference |

| Acidic (1N HCl) | 15.73 | |

| Oxidative (3% H2O2) | 36.08 | |

| Alkaline | No degradation observed | |

| Thermal | Stable | |

| Photolytic (UV-C light for 7 days) | ~55.16 |

These studies indicate that tizanidine hydrochloride is susceptible to degradation under acidic, oxidative, and photolytic conditions. It is relatively stable under alkaline and thermal stress. The solid state of tizanidine hydrochloride is significantly more stable than its solution state.

Experimental Protocols for Tizanidine Hydrochloride Analysis

General Protocol for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies on tizanidine hydrochloride, based on published methodologies.

-

Preparation of Stock Solution: Accurately weigh and dissolve tizanidine hydrochloride in a suitable solvent (e.g., a mixture of 0.1% trifluoroacetic acid and acetonitrile) to prepare a stock solution of known concentration (e.g., 500 µg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N hydrochloric acid and keep at a specified temperature (e.g., room temperature or elevated) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N sodium hydroxide and keep at a specified temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store for a specified time.

-

Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., UV-C) for a specified duration.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to separate the parent drug from any degradation products.

Stability-Indicating HPLC Method for Tizanidine Hydrochloride

A common method for the analysis of tizanidine hydrochloride and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid and acetonitrile (e.g., 65:35 v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 228 nm.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Alpha-2 Adrenergic Agonists

Tiamenidine and tizanidine are both alpha-2 adrenergic receptor agonists. This class of drugs primarily exerts its effects through the following signaling pathway:

Figure 1: Simplified signaling pathway of an alpha-2 adrenergic agonist.

Experimental Workflow for Forced Degradation Studies

The general workflow for conducting and analyzing forced degradation studies is outlined below.

Figure 2: General experimental workflow for forced degradation studies.

Conclusion

While a comprehensive technical guide on the solubility and stability of tiamenidine hydrochloride cannot be fully realized due to the scarcity of public data, this document provides the available information and offers a detailed look at the related compound, tizanidine hydrochloride, as a proxy. For researchers and drug development professionals working with tiamenidine hydrochloride, it is imperative to conduct thorough in-house solubility and stability studies to establish its physicochemical profile. The methodologies and data presented for tizanidine hydrochloride can serve as a valuable template for designing such experiments.

References

An In-depth Technical Guide to the Metabolism and Degradation Pathways of Tiamenidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific metabolic and degradation pathways of tiamenidine is limited. This guide synthesizes the available pharmacokinetic data for tiamenidine and leverages detailed information from structurally related compounds, primarily tizanidine, as well as clonidine and other thienopyridine derivatives, to propose potential metabolic and degradation routes. These proposed pathways are based on chemical similarity and established biotransformation reactions and should be considered hypothetical until confirmed by specific studies on tiamenidine.

Introduction to Tiamenidine

Tiamenidine is a centrally-acting α2-adrenergic receptor agonist that has been used for the management of essential hypertension.[1] It shares pharmacological properties with clonidine and is structurally related to tizanidine.[2] Understanding its metabolism and degradation is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the development of stable pharmaceutical formulations.

Pharmacokinetics of Tiamenidine

While detailed metabolic pathways are not extensively documented, some pharmacokinetic parameters for tiamenidine have been reported.

Table 1: Pharmacokinetic Properties of Tiamenidine

| Parameter | Value | Reference |

| Elimination Half-life | 2.3–5 hours | [2] |

Proposed Metabolic Pathways of Tiamenidine

Due to the scarcity of direct metabolic data for tiamenidine, the well-characterized metabolism of the structurally similar drug, tizanidine, serves as the primary model for its predicted biotransformation. Tizanidine is extensively metabolized, with less than 3% of the parent drug excreted unchanged in the urine.[1]

Role of Cytochrome P450 Enzymes

In vitro studies have definitively identified Cytochrome P450 1A2 (CYP1A2) as the primary enzyme responsible for the metabolism of tizanidine.[3] It is therefore highly probable that CYP1A2 is also the major enzyme involved in the metabolism of tiamenidine. Inhibitors and inducers of CYP1A2 would be expected to significantly impact the clearance of tiamenidine.

Predicted Metabolic Reactions

Based on the known metabolism of tizanidine and other related imidazoline compounds like clonidine and moxonidine, the following metabolic reactions are proposed for tiamenidine:

-

Oxidation: The imidazoline ring and the thiophene ring are potential sites for oxidation. For tizanidine, oxidation of the imidazoline moiety is a known metabolic pathway. Similarly, moxonidine undergoes oxidation on the imidazoline ring and the methyl group.

-

Hydroxylation: Aromatic hydroxylation of the thiophene ring is a plausible metabolic step. The metabolism of clonidine, another α2-adrenergic agonist, involves hydroxylation of the phenyl ring.

-

Conjugation: The resulting hydroxylated metabolites could undergo subsequent glucuronidation or sulfation to form more water-soluble conjugates for excretion.

The following diagram illustrates the proposed primary metabolic pathway for tiamenidine, based on the known metabolism of tizanidine.

Caption: Proposed metabolic pathway of Tiamenidine based on analogous compounds.

Experimental Protocols for Studying Metabolism

To definitively elucidate the metabolic pathways of tiamenidine, the following experimental protocols, which are standard in drug metabolism studies, would be employed.

In Vitro Metabolism Studies

Objective: To identify the primary metabolizing enzymes and the initial metabolic products.

Methodology:

-

Incubation with Liver Microsomes: Tiamenidine would be incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

-

Recombinant CYP Isoform Screening: To pinpoint the specific CYP enzymes involved, tiamenidine would be incubated with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Inhibition Studies: Co-incubation of tiamenidine with known selective inhibitors of various CYP isoforms (e.g., furafylline for CYP1A2) in human liver microsomes would help confirm the role of specific enzymes.

-

Metabolite Identification: The incubates would be analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Quantitative Data from a Representative In Vitro Metabolism Study on Tizanidine

| Parameter | Value |

| Substrate Concentration | 80 nM |

| Half-life (in human liver microsomes) | 50 min |

| Initial Reaction Velocity | 1.1 pmol min⁻¹ mg⁻¹ protein |

| Intrinsic Clearance | 17 ml min⁻¹ kg⁻¹ |

| Data from Granfors et al., 2004. |

In Vivo Metabolism Studies

Objective: To identify the major metabolites in a living system and determine the routes of excretion.

Methodology:

-

Animal Studies: Radiolabeled ([¹⁴C] or [³H]) tiamenidine would be administered to laboratory animals (e.g., rats, dogs).

-

Sample Collection: Urine, feces, and blood samples would be collected at various time points.

-

Metabolite Profiling: The collected samples would be analyzed using LC-MS/MS and radiometric detection to identify and quantify the parent drug and its metabolites.

The following diagram illustrates a general workflow for the identification of drug metabolites.

Caption: General experimental workflow for metabolite identification.

Degradation Pathways of Tiamenidine

Specific degradation products of tiamenidine have not been reported in the literature. However, stability-indicating methods have been developed for tizanidine, which provide insights into its degradation under various stress conditions. It is reasonable to assume that tiamenidine, with its thienopyridine and imidazoline moieties, would be susceptible to similar degradation pathways.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Based on studies of tizanidine and other thienopyridine compounds, tiamenidine would likely be subjected to the following stress conditions:

-

Acidic Hydrolysis: Degradation in an acidic medium. Tizanidine has shown some degradation under acidic conditions.

-

Alkaline Hydrolysis: Degradation in a basic medium.

-

Oxidative Degradation: Degradation using an oxidizing agent like hydrogen peroxide. Tizanidine is susceptible to oxidation. Thienopyridine compounds are also known to undergo oxidation of the thiophene moiety.

-

Photodegradation: Exposure to UV or fluorescent light.

-

Thermal Degradation: Exposure to high temperatures.

The degradation products would be identified using techniques like LC-MS/MS.

The following diagram outlines potential degradation pathways for a thienopyridine compound like tiamenidine under oxidative and hydrolytic stress.

Caption: Potential degradation pathways of Tiamenidine under stress conditions.

Signaling Pathways

Tiamenidine's primary mechanism of action is as a centrally-acting α2-adrenergic receptor agonist . Its antihypertensive effects are mediated through the stimulation of these receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance, renal vascular resistance, heart rate, and blood pressure.

The signaling cascade following α2-adrenergic receptor activation by tiamenidine is expected to be similar to that of other α2-agonists like clonidine.

Caption: α2-Adrenergic receptor signaling pathway activated by Tiamenidine.

Conclusion

References

Pharmacokinetics of Tiamenidine in Animal Models: A Methodological Overview

Despite a comprehensive search of publicly available scientific literature, detailed pharmacokinetic data for tiamenidine in common animal models such as rats, dogs, and mice appears to be limited. This guide, therefore, outlines the general experimental methodologies and theoretical frameworks essential for conducting such studies, providing a roadmap for researchers in the field of drug development.

Experimental Design for a Preclinical Pharmacokinetic Study

A typical pharmacokinetic study in an animal model involves the systematic collection of biological samples following drug administration to determine the drug's concentration over time. The data generated is then used to calculate key pharmacokinetic parameters.

Animal Models

The choice of animal model is a critical first step. Rodents, particularly rats and mice, are often used in initial screening due to their small size, cost-effectiveness, and well-characterized physiology. Canines, such as beagle dogs, are frequently used in later-stage preclinical studies as their physiological and metabolic systems can be more predictive of human responses. Key considerations for animal selection include the species, strain, sex, and health status of the animals.

Drug Administration and Dosing

Tiamenidine, or any drug candidate, can be administered through various routes, with intravenous (IV) and oral (PO) being the most common in pharmacokinetic studies.

-

Intravenous (IV) Administration: An IV bolus or infusion allows for the direct introduction of the drug into the systemic circulation, providing a baseline for 100% bioavailability.

-

Oral (PO) Administration: This route is common for intended clinical use and allows for the assessment of oral absorption and bioavailability.

The drug is typically formulated in a suitable vehicle, and the dose is determined based on previous toxicological and pharmacological studies.

Sample Collection

Following drug administration, biological samples, primarily blood, are collected at predetermined time points. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile. For a complete picture of the drug's fate, urine and feces may also be collected to assess excretion pathways.

Bioanalytical Method

A sensitive and specific analytical method is required to quantify the concentration of tiamenidine in the collected biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for its high selectivity and sensitivity. The method must be validated according to regulatory guidelines to ensure accuracy, precision, and reliability.

Key Pharmacokinetic Parameters

The analysis of drug concentrations in plasma over time allows for the calculation of several key parameters that describe the drug's pharmacokinetic profile. These parameters are typically summarized in tabular format for easy comparison across different doses, routes of administration, and animal species.

| Parameter | Description |

| t1/2 | Half-life: The time it takes for the drug concentration in the plasma to decrease by half. |

| Cmax | Maximum Concentration: The highest concentration of the drug observed in the plasma. |

| Tmax | Time to Maximum Concentration: The time at which Cmax is reached. |

| AUC | Area Under the Curve: The total drug exposure over time, calculated from the plasma concentration-time curve. |

| Vd | Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| CL | Clearance: The volume of plasma cleared of the drug per unit time. |

| F% | Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Conceptual Workflow and Signaling Pathways

Visualizing the experimental workflow and the potential metabolic pathways can aid in understanding the complex processes involved in pharmacokinetic studies.

Figure 1. A generalized workflow for a preclinical pharmacokinetic study.

Metabolism is a key determinant of a drug's pharmacokinetic profile. For a compound like tiamenidine, metabolism would likely occur in the liver via Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions.

Figure 2. A potential metabolic pathway for tiamenidine.

Conclusion

While this guide cannot provide specific pharmacokinetic data for tiamenidine in animal models due to the current lack of publicly available information, it serves as a comprehensive overview of the methodologies required to generate such critical data. For researchers and drug development professionals, the principles and protocols outlined herein provide a solid foundation for designing and executing robust preclinical pharmacokinetic studies. The generation of these data would be a vital step in further understanding the therapeutic potential of tiamenidine.

Tiamenidine Dose-Response Dynamics: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Profile, Experimental Protocols, and Signaling Pathways of a Centrally Acting Antihypertensive Agent

Introduction

Tiamenidine is a centrally-acting alpha-2 (α₂) adrenergic receptor agonist that exhibits pharmacological properties similar to clonidine. It has been historically used in the management of essential hypertension. This technical guide provides a comprehensive overview of the dose-response relationships of tiamenidine, focusing on its cardiovascular effects. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding its mechanism of action and pharmacological profile. Tiamenidine demonstrates a high affinity for α₂-adrenergic receptors with an IC₅₀ value of 9.1 nM, and a significantly lower affinity for α₁-adrenergic receptors, with an IC₅₀ of 4.85 μM.

Quantitative Dose-Response Data

The following tables summarize the quantitative data from key preclinical and clinical studies, illustrating the dose-dependent effects of tiamenidine on various cardiovascular parameters.

Table 1: Preclinical Dose-Response Data for Tiamenidine

| Species | Model | Route of Administration | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |

| Rabbit | Normotensive | Intracisternal | 100 µg (single dose) | ↓ (Fall in blood pressure) | ↓ (Fall in heart rate) | [1] |

| Cat | Renal Hypertensive (Conscious) | Oral | 0.25 mg (three times daily) | ↓ (Hypotension) | ↓ (Bradycardia) | [2] |

Note: Specific quantitative changes in MAP and HR were not detailed in the available abstracts.

Table 2: Clinical Dose-Response Data for Tiamenidine in Hypertensive Patients

| Study Population | Route of Administration | Dose | Change in Blood Pressure | Change in Heart Rate | Other Hemodynamic Effects | Reference |

| Hypertensive Volunteers | Oral | 0.5 - 1.5 mg (every 12 hours) | Modest Decrease | ↓ (Sinus rate slowed) | Increased atrial pacing rate producing AV nodal Wenckebach. | Roden et al., 1988 |

| Hypertensive Patients | Oral | Up to 3 mg/day (maximum) | ↓ 12-15% (Systolic and Diastolic) | Not specified | Lowered cardiac output. | Zamboulis et al., 1979 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide.

Protocol 1: Central Administration in Rabbits

This protocol is based on the study investigating the central nervous action of tiamenidine.

-

Animal Model: Rabbits.

-

Objective: To determine the effect of centrally administered tiamenidine on blood pressure and heart rate.

-

Procedure:

-

Electrical stimulation of the central nervous system is performed to induce a rise in blood pressure and heart rhythm disorders.

-

Tiamenidine is administered via a single 100 microgram injection into the cisterna magna.

-

For comparison, the same dose is administered intravenously in a separate group of animals.

-

Blood pressure and heart rate are continuously monitored following administration.

-

The pressor response following stimulation of subthalamic zones is also assessed after tiamenidine administration.[1]

-

Protocol 2: Oral Administration in Conscious Hypertensive Cats

This protocol is derived from a study on the cardiovascular effects and withdrawal phenomena of tiamenidine.

-

Animal Model: Conscious cats with induced renal hypertension.

-

Objective: To evaluate the hypotensive and bradycardic effects of chronic oral tiamenidine administration.

-

Procedure:

-

Renal hypertension is induced in the cats (details of the induction method were not available in the abstract).

-

Permanent indwelling arterial catheters are surgically placed for direct and continuous blood pressure monitoring.

-

Tiamenidine is administered orally at a dose of 0.25 mg three times daily for a period of 6 days.

-

Blood pressure and heart rate are continuously recorded throughout the treatment period to assess the induction of hypotension and bradycardia.[2]

-

Protocol 3: Clinical Trial in Hypertensive Volunteers

This protocol is based on a study evaluating the electrophysiologic and hemodynamic effects of chronic oral tiamenidine therapy.

-

Study Population: Otherwise healthy hypertensive human volunteers.

-

Objective: To assess the effects of chronic oral tiamenidine on sinus and atrioventricular (AV) nodal function and other hemodynamic parameters.

-

Procedure:

-

Eligible hypertensive volunteers are recruited for the study.

-

Tiamenidine is administered orally at a dose of 0.5 to 1.5 mg every 12 hours.

-

Electrophysiologic studies are performed to measure sinus rate and the atrial pacing rate that produces AV nodal Wenckebach.

-

Hemodynamic parameters, including diastolic blood pressure and cardiac output, are monitored.

-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in tiamenidine research, the following diagrams are provided in DOT language.

Tiamenidine Signaling Pathway

Tiamenidine, as an α₂-adrenergic agonist, primarily acts on presynaptic and postsynaptic α₂-receptors. This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in norepinephrine release, contributing to its sympatholytic and antihypertensive effects.

Experimental Workflow: Preclinical Antihypertensive Study

The following diagram outlines a typical workflow for a preclinical study evaluating the antihypertensive effects of tiamenidine in an animal model.

Logical Relationship: Central vs. Peripheral Action

This diagram illustrates the logical framework for differentiating the central and peripheral antihypertensive effects of tiamenidine.

References

Methodological & Application

Tiamenidine Experimental Protocols for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract